N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide
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Overview
Description
N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide is a complex organic compound that belongs to the class of benzotriazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide typically involves multiple steps, including the formation of the benzotriazole core and subsequent functionalization. One common method involves the reaction of 4-fluoroaniline with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the intermediate 4-fluoro-N-(2-nitrobenzoyl)aniline. This intermediate is then cyclized with sodium azide to form the benzotriazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Catalysts: Palladium, platinum, copper.
Major Products Formed
Aminobenzotriazole Derivatives: Formed by the reduction of the nitro group.
Substituted Benzotriazoles: Formed by nucleophilic substitution reactions on the fluorophenyl group.
Scientific Research Applications
N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate signaling pathways involved in cell growth and apoptosis, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Difluorophenyl)-2-fluorobenzamide: Shares structural similarities but differs in the substitution pattern on the benzene ring.
4-Bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide: Contains a bromine atom instead of a nitro group, leading to different chemical reactivity.
Uniqueness
N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide is unique due to its combination of a fluorophenyl group, a methyl group, and a nitrobenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H14FN5O3 |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)-6-methylbenzotriazol-5-yl]-2-nitrobenzamide |
InChI |
InChI=1S/C20H14FN5O3/c1-12-10-17-18(24-25(23-17)14-8-6-13(21)7-9-14)11-16(12)22-20(27)15-4-2-3-5-19(15)26(28)29/h2-11H,1H3,(H,22,27) |
InChI Key |
QTAPXRKIFKZWIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=CC=C3[N+](=O)[O-])C4=CC=C(C=C4)F |
Origin of Product |
United States |
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